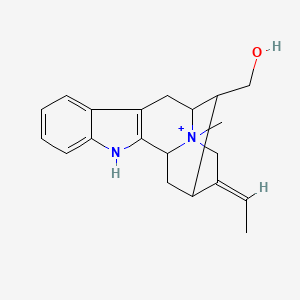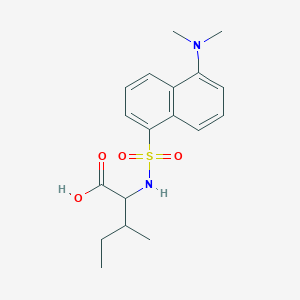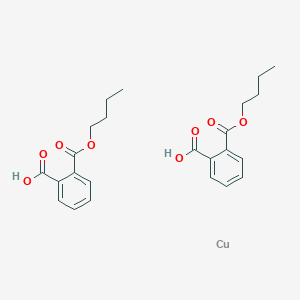![molecular formula C30H51N6O10P B12324413 N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)
N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a synthetic organic compound used primarily in biochemical research. It is known for its role in the synthesis of uridine diphosphate-sugar nucleotides, which are essential intermediates in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is synthesized through a multi-step process. The synthesis typically involves the reaction of uridine 5’-monophosphate with morpholine and N,N’-dicyclohexylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt likely follows similar protocols to those used in laboratory settings, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt primarily undergoes substitution reactions. It serves as a key reactant in the synthesis of various uridine diphosphate-sugar nucleotides .
Common Reagents and Conditions: Common reagents used in reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt include N,N’-dicyclohexylcarbodiimide, morpholine, and uridine 5’-monophosphate. The reactions are typically carried out in organic solvents like dimethylformamide, under controlled temperature and pH conditions .
Major Products: The major products formed from reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt are various uridine diphosphate-sugar nucleotides, which are crucial intermediates in biochemical pathways .
Applications De Recherche Scientifique
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a key reactant in the synthesis of uridine diphosphate-sugar nucleotides, which are involved in glycosylation processes. These nucleotides play a vital role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling, immune response, and other biological functions .
In medicinal chemistry, uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is used to study the mechanisms of various diseases and to develop potential therapeutic agents. Its role in the synthesis of uridine diphosphate-sugar nucleotides makes it valuable for research into metabolic disorders and other health conditions .
Mécanisme D'action
The mechanism of action of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a reactant in the synthesis of uridine diphosphate-sugar nucleotides. These nucleotides act as glycosyl donors in glycosylation reactions, transferring sugar moieties to acceptor molecules. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The resulting glycoproteins and glycolipids are crucial for various cellular functions, including cell signaling, immune response, and protein folding .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Adenosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Cytidine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
Uniqueness: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is unique due to its specific role in the synthesis of uridine diphosphate-sugar nucleotides. While similar compounds like guanosine, adenosine, and cytidine derivatives also participate in nucleotide synthesis, uridine derivatives are particularly important for glycosylation processes. This makes uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt a valuable tool in biochemical research and therapeutic development .
Propriétés
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYLFCHPJYFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N6O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
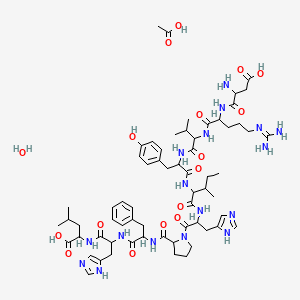
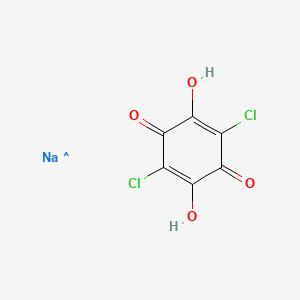
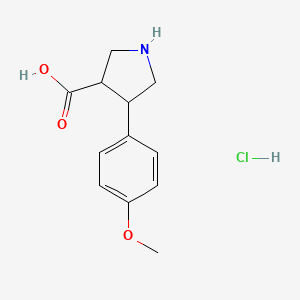
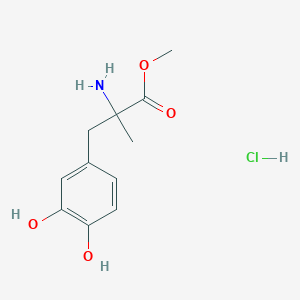
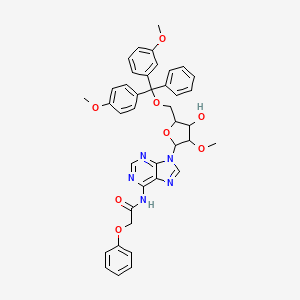

![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)
